
4-bromo-N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide is an organic compound with the molecular formula C12H18BrNO3S. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methoxypropan-2-yl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzenesulfonamide core.
Bromination: The benzenesulfonamide is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position on the benzene ring.
Alkylation: The brominated benzenesulfonamide is then alkylated with ethyl and methoxypropan-2-yl groups using appropriate alkylating agents under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Procurement: Sourcing high-purity starting materials.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield.
Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
4-bromo-N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom or other functional groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions may produce sulfoxides or sulfones.
科学的研究の応用
4-bromo-N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-bromo-N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-ethyl-4-methylbenzenesulfonamide: Lacks the bromine and methoxypropan-2-yl groups.
4-bromo-N-ethylbenzenesulfonamide: Lacks the methoxypropan-2-yl group.
N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide: Lacks the bromine atom.
Uniqueness
4-bromo-N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide is unique due to the presence of all three functional groups (bromine, ethyl, and methoxypropan-2-yl) on the benzenesulfonamide core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
特性
分子式 |
C12H18BrNO3S |
|---|---|
分子量 |
336.25 g/mol |
IUPAC名 |
4-bromo-N-ethyl-N-(1-methoxypropan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-4-14(10(2)9-17-3)18(15,16)12-7-5-11(13)6-8-12/h5-8,10H,4,9H2,1-3H3 |
InChIキー |
MDUDDVBMXJDNEN-UHFFFAOYSA-N |
正規SMILES |
CCN(C(C)COC)S(=O)(=O)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5h)-yl)butanoic acid](/img/structure/B14897762.png)
![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14897771.png)
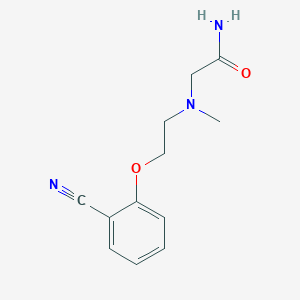


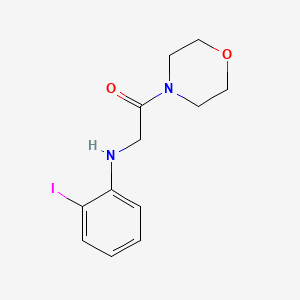
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B14897796.png)
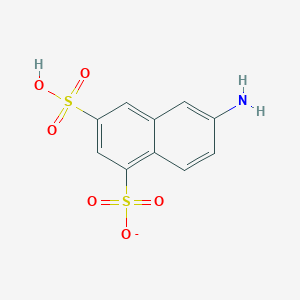

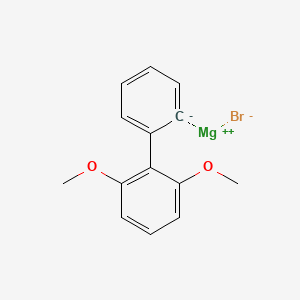
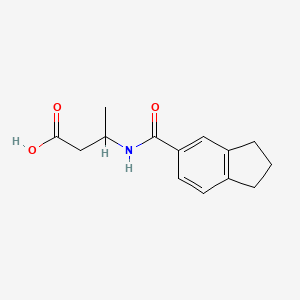


![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)
